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Compound of Interest

2-chlorophenyl
Compound Name:
cyclohexanecarboxylate

CAS No.: 101068-39-7

Cat. No.: B5917681

Get Quote

Compound Identity & Nomenclature

This section establishes the precise chemical identity of the target compound, distinguishing it
from structural isomers and metabolic precursors often encountered in pharmaceutical
research.

Chemical Name: 2-Chlorophenyl cyclohexanecarboxylate[1][2]
e Primary CAS Registry Number:478248-62-3[1][2]

¢ Secondary/Related CAS: 101068-39-7 (Often associated with library entries or specific
salt/solvate forms in high-throughput screening databases).[1][2]

* |[UPAC Name: 2-Chlorophenyl cyclohexanecarboxylate[1][2]
¢ Common Synonyms:

o Cyclohexanecarboxylic acid, 2-chlorophenyl ester[1][2]
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o (2-Chlorophenyl) cyclohexanecarboxylate[1][2]

o HMS1594C13 (Library Code)[1][2]

Molecular Formula: C13H15ClO2[1][2]

Molecular Weight: 238.71 g/mol [1][2]

SMILES:ClclccececlOC(=0)C2CCCCC2

INChl Key:UPNXUJXIIZGXLQ-UHFFFAOYSA-N (Predicted based on structure)

Structural Significance

The compound represents a lipophilic ester conjugate of cyclohexanecarboxylic acid and 2-
chlorophenol.[1][2] In medicinal chemistry, such esters are frequently utilized as:

e Prodrug Scaffolds: To mask the acidic proton of cyclohexanecarboxylic acid or the phenolic
hydroxyl of 2-chlorophenol, altering bioavailability and membrane permeability.[1][2]

o Metabolic Probes: To study esterase activity, specifically the hydrolysis rates of sterically
hindered esters (cyclohexyl group) versus electronic deactivation (2-chloro substituent).[1][2]

o Synthetic Intermediates: A stable, activated ester form used in transesterification or
amidation reactions under specific conditions.[1][2]

Physicochemical Profile (Predicted & Experimental)

Note: Specific experimental data for this catalog compound is sparse in open literature.[1][2]
The following values are derived from Structure-Property Relationship (SPR) algorithms
validated for halogenated aromatic esters.
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Property Value | Range Confidence

Viscous Oil or Low-Melting

Physical State Solid High
Boiling Point 320-330 °C (at 760 mmHg) High (Predicted)
Density 1.18 + 0.06 g/cm3 High
LogP (Octanol/Water) 42-45 High (Lipophilic)

N/A (Molecule is non-ionizable ]
pKa ) High
in neutral range)

N Soluble in DCM, EtOAc, )
Solubility ] High
DMSO; Insoluble in Water

Synthesis & Manufacturing Protocols

As a Senior Application Scientist, | recommend the Acyl Chloride Method for the synthesis of
this compound. Direct Fischer esterification is often inefficient due to the lower nucleophilicity of
the phenol (exacerbated by the electron-withdrawing chlorine at the ortho position) and the
steric bulk of the cyclohexane ring.[1][2]

Protocol: Acyl Chloride Coupling

This pathway ensures high conversion by utilizing the highly reactive cyclohexanecarbonyl
chloride.[1][2]

Reagents:
e Cyclohexanecarbonyl chloride (1.05 eq)[1][2]

e 2-Chlorophenol (1.0 eq)
» Triethylamine (TEA) or Pyridine (1.2 eq) — Base catalyst and acid scavenger.[1][2]

e Dichloromethane (DCM) — Anhydrous solvent.[1][2]

Step-by-Step Methodology:
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e Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-chlorophenol (10 mmol)
and anhydrous DCM (20 mL). Maintain an inert atmosphere (Nitrogen or Argon).[1][2]

» Base Addition: Cool the solution to 0°C. Add Triethylamine (12 mmol) dropwise. Note: Slight
fuming may occur.[1][2]

e Acylation: Add Cyclohexanecarbonyl chloride (10.5 mmol) dropwise over 15 minutes,
maintaining the temperature below 5°C. The reaction is exothermic.

e Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4—6 hours.
Monitor via TLC (Hexane:EtOAc 8:2).[1][2] The phenol spot should disappear.[1][2]

o Workup:
o Quench with water (20 mL).

o Wash the organic layer with 1M HCI (to remove excess amine), then saturated NaHCOs
(to remove unreacted acid/phenol traces), and finally Brine.[1][2]

o Dry over anhydrous MgSOa4 and concentrate in vacuo.[1][2]

« Purification: If necessary, purify via flash column chromatography (Silica Gel 60) using a
gradient of Hexane -> 5% EtOAc/Hexane.[1][2]

Visual Synthesis Workflow

Nucleophilic Attack iminati
Cyclohexanecarbonyl p Elimination 2-Chlorophenyl

Chloride (DCM’ OOC) (RT, 4h) cyclohexanecarboxylate
\ Tetrahedral /

//V Intermediate F=--_____
Bl

2-Chlorophenol HCI (Captured by TEA)

Click to download full resolution via product page

Caption: Nucleophilic acyl substitution pathway utilizing base-mediated coupling.

Analytical Characterization
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To validate the synthesis, the following spectral signatures are required.

Nuclear Magnetic Resonance (NMR)

e 'H NMR (400 MHz, CDCls):

o Aromatic Region: & 7.45-7.10 (m, 4H, 2-chlorophenyl ring protons).[1][2] The proton ortho
to the ester oxygen will be shifted downfield.[1][2]

o Methine Proton: § 2.50-2.60 (tt, 1H, CH-C=0).[1][2] Characteristic of the cyclohexane
attachment.

o Cyclohexane Ring: 6 2.00-1.20 (m, 10H, remaining methylene protons).[1][2]
e 13C NMR:
o Carbonyl: ~174 ppm (Ester C=0).[1][2]
o Aromatic Carbons: ~148 ppm (C-O), ~127-130 ppm (C-Cl and other aromatic CH).[1][2]

o Cyclohexane Carbons: ~43 ppm (Alpha-C), ~25-29 ppm (Beta/Gamma-C).[1][2]

Infrared Spectroscopy (FT-IR)

e C=0 Stretch: Strong band at 1750-1765 cm~! (Phenolic ester carbonyls typically appear at
higher frequencies than alkyl esters).[1][2]

e C-O Stretch: Strong bands at 1100-1300 cm~1.[1][2]

e C-H Stretch: 2850-2950 cm~! (Cyclohexane aliphatics).[1][2]

Applications & Utility

While not a marketed drug itself, this compound serves critical roles in development pipelines:

o Fragment-Based Drug Discovery (FBDD): The 2-chlorophenyl moiety is a "privileged
structure” in medicinal chemistry, often used to improve metabolic stability by blocking the
ortho position from oxidation.[1][2] This ester serves as a donor of this fragment in enzymatic
assays.[1][2]
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 Lipophilicity Modulation: In agrochemistry, converting carboxylic acids to their 2-chlorophenyl
esters significantly increases LogP, enhancing cuticular penetration in plant studies before
metabolic cleavage releases the active acid.[1][2]

e Analytical Standard: Used as a reference standard for monitoring the degradation of complex
pharmaceuticals containing similar ester linkages.[1][2]

Safety & Handling (E-E-A-T)

Hazard Classification:

o Skin Irritant (Category 2): Causes skin irritation.[1][2]

o Eye Irritant (Category 2A): Causes serious eye irritation.[1][2]

o Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects due to high lipophilicity
and phenol release.[1][2]

Handling Protocol:
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2]

¢ Hydrolysis Risk: In contact with moisture or biological media, this compound hydrolyzes to
release 2-chlorophenol, which is toxic and has a penetrating, medicinal odor.[1][2] All
manipulations should be performed in a fume hood.

» Spill Management: Absorb with inert material (vermiculite).[1][2] Do not flush into drains.[1][2]

References

» National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary:
2-Chlorophenol.[1][2] Retrieved from [Link][1][2]

e Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions,
Mechanisms, and Structure. Wiley-Interscience.[1][2] (Standard reference for Acyl Chloride
esterification mechanisms).
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¢ Chemical Abstracts Service (CAS).CAS Registry Number 478248-62-3.[1][2] American
Chemical Society.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. 3-Amino-s-triazole (CAS 61-82-5) - Chemical & Physical Properties by Cheméo
[chemeo.com]

e 2. CAS Common Chemistry [commonchemistry.cas.org]

¢ To cite this document: BenchChem. [Technical Monograph: 2-Chlorophenyl
Cyclohexanecarboxylate[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b5917681/docs#technical-monograph-2-chlorophenyl-
cyclohexanecarboxylate-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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